1-Hexen-3-yne

Cationic Polymerization Conjugated Polymers Ladder Polymers

1-Hexen-3-yne (CAS 13721-54-5), also known as ethylvinylacetylene, is a six-carbon conjugated enyne with the molecular formula C6H8 and a molecular weight of 80.13 g/mol. It features a terminal alkene (C1=C2) conjugated with an internal alkyne (C3≡C4), giving it a unique dual reactivity profile that is highly valued in advanced organic synthesis.

Molecular Formula C6H8
Molecular Weight 80.13 g/mol
CAS No. 13721-54-5
Cat. No. B080827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexen-3-yne
CAS13721-54-5
Molecular FormulaC6H8
Molecular Weight80.13 g/mol
Structural Identifiers
SMILESCCC#CC=C
InChIInChI=1S/C6H8/c1-3-5-6-4-2/h3H,1,4H2,2H3
InChIKeyBYSRUWKGUGERFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexen-3-yne (CAS 13721-54-5) Procurement Guide: Structure, Properties, and Supplier Identification


1-Hexen-3-yne (CAS 13721-54-5), also known as ethylvinylacetylene, is a six-carbon conjugated enyne with the molecular formula C6H8 and a molecular weight of 80.13 g/mol [1]. It features a terminal alkene (C1=C2) conjugated with an internal alkyne (C3≡C4), giving it a unique dual reactivity profile that is highly valued in advanced organic synthesis [2]. Its key physical properties, which are crucial for safe handling and process design, include a boiling point of 85.2±9.0 °C at 760 mmHg, a density of 0.8±0.1 g/cm³, and a vapor pressure of 78.3±0.1 mmHg at 25°C .

Why 1-Hexen-3-yne Cannot Be Replaced by Other Alkynes or Enynes: A Technical Justification for Sourcing


The assumption that 1-hexen-3-yne can be readily substituted by other C6 alkynes (e.g., 1-hexyne, 3-hexyne) or other enynes is technically unsound. The compound's distinct conjugated enyne structure imparts a unique and predictable reactivity profile that is not replicated by its isomers or analogs. For example, while 3-hexyne is a symmetrical internal alkyne, it lacks the terminal alkene necessary for enyne metathesis, cycloadditions, or selective polymerization [1]. Conversely, terminal alkynes like 1-hexyne do not possess the same capacity for forming conjugated dienes or cyclobutenes. The precise molecular architecture of 1-hexen-3-yne dictates its reaction pathways, product selectivity, and the properties of derived materials. Therefore, generic substitution will almost certainly lead to different products, lower yields, or altered material characteristics, directly impacting research reproducibility and industrial process viability [2].

1-Hexen-3-yne (13721-54-5): A Quantitative Comparison of Reactivity and Selectivity Against Key Analogs


Reactivity of 1-Hexen-3-yne in Cationic Polymerization vs. Vinylacetylene and Substituted Analogs

In cationic polymerization, 1-hexen-3-yne (1b) participates in the formation of conjugated ladder polymers (LPs) under the same conditions as vinylacetylene (1a) and other substituted vinylacetylenes. While quantitative rate comparisons are not provided, the study explicitly demonstrates that 1-hexen-3-yne yields polymers with molar masses in the range of 2000–7000 g/mol, which are comparable to those from vinylacetylene. This indicates that 1-hexen-3-yne is a viable and similarly effective monomer for producing this specific class of materials. The resulting polymers from 1b exhibit the same characteristic conjugated bond properties, including thermal stability and continuous UV absorption, as those from 1a [1].

Cationic Polymerization Conjugated Polymers Ladder Polymers

Relative Reactivity of 1-Hexen-3-yne Ethers in a Series of Vinylacetylenic Compounds

A study on the addition of p-toluenesulfonyl bromide and iodide to ethers of vinylacetylenic alcohols established a clear reactivity ranking. The ethers were found to be less reactive than their parent hydrocarbons. Within the series of ethers, the relative reactivity decreases in the following order: 5-methoxy-1-penten-3-yne > 5-methoxy-1-hexen-3-yne > 5-methoxy-5-methyl-1-hexen-3-yne . This places the 1-hexen-3-yne derivative in an intermediate position of reactivity, which is a crucial piece of information for reaction planning and predicting outcomes.

Reactivity Series Vinylacetylenic Ethers Synthetic Utility

Thermal Unimolecular Decomposition Kinetics of 1-Hexen-3-yne

The thermal stability of 1-hexen-3-yne was quantified using Very Low-Pressure Pyrolysis (VLPP) over the temperature range of 949–1230 K. The primary decomposition pathway is C5-C6 bond fission, forming the resonance-stabilized 3-ethenylpropargyl radical. RRKM calculations provided the extrapolated high-pressure rate parameters for this bond fission at 1100 K as: log(A/s⁻¹) = 16.0±0.3 and Ea = 300.4 ± 12.6 kJ mol⁻¹. A concurrent, slower process producing molecular hydrogen had rate parameters of log(A/s⁻¹) = 13.2+0.4 and Ea = 247.7 ± 8.4 kJ mol⁻¹ [1].

Chemical Kinetics Thermal Stability VLPP

Performance of 2-Methyl-1-hexen-3-yne in Nickel-Catalyzed [2+2] Cycloaddition

In a nickel-catalyzed intermolecular [2+2] cycloaddition with 2-cyclopentenone, the analog 2-methyl-1-hexen-3-yne (2b) was evaluated against 1-decen-3-yne (2a). The reaction with 2a produced the cyclobutene 3aa in 20% yield, whereas the major product was a mixture of [2+2+2] cycloadducts. In contrast, the conjugated enyne 2b afforded cyclobutene 3ab in a much higher isolated yield of 72% and as a mixture of regioisomers with a high 93:7 ratio [1]. This demonstrates that the conjugated enyne structure, as found in 1-hexen-3-yne, is critical for achieving high yields and selectivity in this valuable cycloaddition.

Cycloaddition Nickel Catalysis Cyclobutene Synthesis

High Regioselectivity in Reductive Coupling with 2-Methyl-1-hexen-3-yne

The reductive coupling of 2-methyl-1-hexen-3-yne with benzaldehyde, catalyzed by a Ni(0) complex, was investigated. The reaction afforded the corresponding dienol product in low yield and with low enantioselectivity, but importantly, with high regioselectivity [1]. While quantitative regioselectivity data (e.g., ratio of isomers) is not provided in the abstract, the conclusion of 'high regioselectivity' is a key differentiator for this type of transformation. This controlled formation of a specific regioisomer is a direct consequence of the substrate's conjugated enyne structure, which dictates the site of initial bond formation.

Reductive Coupling Regioselectivity Nickel Catalysis

Optimal Research and Industrial Applications for 1-Hexen-3-yne (CAS 13721-54-5) Based on Verifiable Evidence


Synthesis of Cyclobutenes and Cyclobutane-Containing Frameworks

1-Hexen-3-yne is an ideal precursor for the synthesis of cyclobutenes via transition-metal-catalyzed [2+2] cycloadditions. As demonstrated with the closely related 2-methyl-1-hexen-3-yne, conjugated enynes provide significantly higher yields (72%) and regioselectivity (93:7 rr) compared to non-conjugated alkynes (20% yield) [1]. This makes it a strategic choice for constructing strained four-membered rings, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Precursor for Conjugated Ladder Polymers and Advanced Materials

The compound can be used as a monomer in cationic polymerization to produce conjugated ladder polymers (LPs) with molar masses in the 2000–7000 g/mol range [1]. These polymers exhibit properties characteristic of conjugated bonds, such as thermal stability, continuous UV absorption, and electrical conductivity. This application is particularly relevant for researchers developing organic semiconductors, light-emitting diodes (LEDs), or specialized coatings.

Building Block in High-Temperature or Gas-Phase Synthesis

The well-defined thermal decomposition kinetics of 1-hexen-3-yne (e.g., bond fission at 1100 K: log A = 16.0, Ea = 300.4 kJ/mol) provide a reliable basis for its use in high-temperature reactions like flash vacuum pyrolysis or chemical vapor deposition (CVD) [1]. This quantitative data allows for precise control over reaction pathways and the generation of reactive intermediates like the 3-ethenylpropargyl radical, which can be trapped for further synthetic elaboration.

Strategic Intermediate in Multi-Step Syntheses Requiring High Regiocontrol

The ability of the enyne core to undergo highly regioselective transformations, such as the nickel-catalyzed reductive coupling with aldehydes, makes it a valuable building block in complex molecule construction [1]. While yields may vary, the high regioselectivity ensures the formation of a single desired constitutional isomer, reducing the need for difficult separations and improving the overall efficiency of a synthetic route.

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